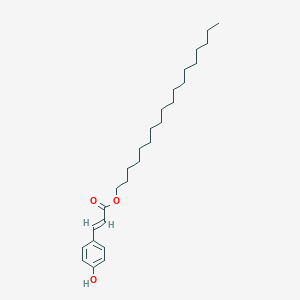

Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate

Description

Overview of Octadecyl p-Coumarate in Scientific Literature

Octadecyl p-coumarate, a naturally occurring phenolic ester, has garnered increasing attention within the scientific community. This compound is formed from p-coumaric acid and an 18-carbon alkyl chain. Found in a variety of plant species, it exists as two geometric isomers, (E)- and (Z)-octadecyl p-coumarate, which can interconvert, particularly when exposed to daylight. researchgate.net This isomerization is a significant aspect of its chemistry, as the different forms can exhibit varied biological activities.

Initial research often focused on its isolation and characterization from natural sources. researchgate.net More recently, scientific inquiry has expanded to explore its biological and pharmacological properties, including its potential as an antifungal and anticancer agent. researchgate.netchemfaces.com Studies have investigated its mechanism of action, noting its ability to disrupt the plasma membrane of fungal cells and inhibit DNA polymerases. researchgate.net The compound is also being explored for its potential applications in agriculture as an eco-friendly pesticide.

Scope and Objectives of Current Academic Inquiry on Octadecyl p-Coumarate

The current academic focus on octadecyl p-coumarate is multifaceted. A primary objective is the continued exploration and quantification of its presence in various plant species, which could lead to the discovery of new, abundant natural sources. mdpi.comphcogcommn.org Another significant area of research is the optimization of synthetic routes to produce octadecyl p-coumarate with high yield and purity, which is crucial for further pharmacological studies.

A major thrust of ongoing research is to fully elucidate the mechanisms behind its observed biological activities. This includes detailed investigations into its antifungal and anti-inflammatory properties. iajps.comijrap.net Furthermore, its potential as an anticancer agent is a key area of inquiry, with studies focusing on its inhibitory effects on DNA polymerases α and β. researchgate.netresearchgate.net Understanding the structure-activity relationship, particularly the differential effects of the (E) and (Z) isomers, is a critical objective to guide the development of potential therapeutic applications.

Properties

IUPAC Name |

octadecyl 3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-27(29)23-20-25-18-21-26(28)22-19-25/h18-23,28H,2-17,24H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXOKKBSVARFFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10710623 | |

| Record name | Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72943-88-5 | |

| Record name | Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

Octadecyl p-coumarate is chemically defined as the ester of p-coumaric acid and octadecanol. Its structure features a long, hydrophobic 18-carbon alkyl chain attached to the p-coumarate moiety. This structure contributes to its solubility characteristics and its interactions at a biological level.

| Property | Value |

| IUPAC Name | octadecyl (E)-3-(4-hydroxyphenyl)prop-2-enoate nih.gov |

| Molecular Formula | C₂₇H₄₄O₃ nih.gov |

| Molecular Weight | 416.6 g/mol nih.gov |

| Physical Description | Solid nih.gov |

| Melting Point | 99 - 100 °C nih.gov |

| CAS Number | 72943-88-5 nih.gov |

Synthetic Strategies and Chemical Derivatization of Octadecyl P Coumarate

Chemical Synthesis Methodologies

The chemical synthesis of octadecyl p-coumarate primarily relies on esterification reactions, with various methods developed to optimize yield and reaction conditions.

Esterification Reactions and Catalytic Systems for Octadecyl p-Coumarate

Conventional and advanced methods are employed for the synthesis of octadecyl p-coumarate.

Acid-Catalyzed Esterification: A traditional method involves the direct esterification of p-coumaric acid with octadecanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and carried out under reflux conditions in a solvent like toluene (B28343) for 6 to 8 hours. While this method can achieve yields of 70–75%, it necessitates stringent drying conditions to prevent the reverse hydrolysis reaction.

Mitsunobu Reaction: For a milder and often more efficient synthesis, the Mitsunobu reaction is utilized. This reaction allows for the esterification of p-coumaric acid with octadecanol at room temperature. It involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), in a solvent like tetrahydrofuran (B95107) (THF). This approach can lead to significantly higher yields, often exceeding 85%. researchgate.net A key advantage of the Mitsunobu reaction is its ability to produce the (E)-isomer of octadecyl p-coumarate with high stereoselectivity.

Table 1: Comparison of Chemical Synthesis Methods for Octadecyl p-Coumarate

| Synthesis Method | Reagents | Catalyst/Conditions | Typical Yield | Key Features |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | p-Coumaric acid, Octadecanol | Sulfuric acid, Toluene, Reflux (110°C) | 70-75% | Requires rigorous drying; conventional method. |

| Mitsunobu Reaction | p-Coumaric acid, Octadecanol | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), THF, Room Temperature | >85% | Mild conditions; high efficiency; stereoselective for (E)-isomer. |

Advanced Synthetic Routes for Octadecyl p-Coumarate Analogues

The synthesis of analogues of octadecyl p-coumarate often involves similar esterification strategies, substituting octadecanol with other long-chain alcohols or modifying the p-coumaric acid moiety. For instance, researchers have synthesized a series of alkyl p-coumarates, including icosyl, docosyl, and tetracosyl p-coumarates, to evaluate their biological activities. researchgate.netnih.gov These syntheses follow comparable esterification protocols. Furthermore, the synthesis of related compounds like octadecyl p-hydroxyphenylpropiolate has been reported, demonstrating the versatility of these synthetic methods for creating a range of structurally related molecules for further investigation. researchgate.netnih.gov

Biocatalytic and Biotechnological Approaches

In recent years, biocatalytic and biotechnological methods have emerged as sustainable alternatives for the production of octadecyl p-coumarate and its precursors.

Enzyme-Catalyzed Transesterification for Octadecyl p-Coumarate Production

Enzyme-catalyzed reactions, particularly those using lipases, offer a green and highly selective method for synthesizing esters like octadecyl p-coumarate. researchgate.netnih.govmdpi.com Lipases can catalyze transesterification reactions under mild conditions, often in solvent-free systems or in environmentally benign solvents. researchgate.netresearchgate.netnih.gov These enzymes can convert triglycerides or other esters into the desired alkyl esters. nih.govnih.gov For example, immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are widely used due to their stability and reusability. mdpi.com The enzymatic approach offers advantages such as high specificity, reduced byproduct formation, and operation at lower temperatures, which can help preserve the integrity of heat-sensitive molecules. nih.govmdpi.com

Engineered Microbial Systems for Sustainable Octadecyl p-Coumarate Biosynthesis

Metabolic engineering of microorganisms presents a promising avenue for the sustainable production of p-coumaric acid, the key precursor for octadecyl p-coumarate. researchgate.netnih.gov Strains of Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae have been engineered to produce p-coumaric acid from simple carbon sources like glucose. researchgate.netnih.govresearchgate.net This is typically achieved by introducing heterologous genes encoding enzymes such as tyrosine ammonia-lyase (TAL), which converts L-tyrosine to p-coumaric acid. researchgate.netnih.gov Further engineering efforts focus on optimizing metabolic pathways to increase the flux towards p-coumaric acid, for instance, by enhancing the supply of precursor metabolites and knocking out competing pathways. researchgate.netresearchgate.net A potential future direction involves creating a co-culture system or a single engineered microbial strain capable of both producing p-coumaric acid and subsequently esterifying it with a long-chain alcohol to directly synthesize octadecyl p-coumarate.

Table 2: Engineered Microorganisms for p-Coumaric Acid Production

| Microorganism | Key Engineered Enzyme(s) | Precursor(s) | Reported Titer | Reference |

|---|---|---|---|---|

| Corynebacterium glutamicum | Tyrosine ammonia-lyase (from Flavobacterium johnsoniae) | Glucose | 661 mg/L | researchgate.net |

| Pseudomonas taiwanensis | Phosphoketalose-based pathway, optimized promoters | Glucose | 12.5 g/L | researchgate.net |

| Escherichia coli | Tyrosine ammonia-lyase (from Saccharothrix sp. or Streptomyces sp.) | L-tyrosine | Not specified | researchgate.net |

| Saccharomyces cerevisiae | Tyrosine ammonia-lyase (from Flavobacterium johnsoniae) | Not specified | Not specified | nih.gov |

Rational Design and Preparation of Octadecyl p-Coumarate Derivatives

The rational design of derivatives of octadecyl p-coumarate is an active area of research aimed at enhancing its biological properties. nih.govnih.govnih.gov This approach involves making specific structural modifications to the parent molecule to improve its efficacy or confer new functionalities. acs.org

One common strategy is the esterification of p-coumaric acid with different alcohols to modulate its lipophilicity and, consequently, its biological activity. nih.govnih.govmdpi.com For example, studies have shown that esterification to form ethyl and butyl p-coumarate can enhance its antimelanogenic and antitumor potential compared to the parent acid. nih.govnih.gov

Another approach involves modifying the aromatic ring of the p-coumaric acid moiety. For instance, dihydroxylation of the coumarate esters has been explored to create new derivatives with altered properties. mdpi.com The synthesis of these derivatives often employs a combination of chemical and enzymatic methods to achieve the desired structural changes. mdpi.com These rationally designed derivatives provide valuable tools for structure-activity relationship (SAR) studies, which aim to understand how specific chemical features influence the biological effects of the compounds. science.gov

Isomeric Forms and Stereochemical Research of Octadecyl P Coumarate

Characterization and Separation of (E)- and (Z)-Octadecyl p-Coumarate Isomers

The characterization and separation of the (E) and (Z) isomers of octadecyl p-coumarate are crucial for understanding their individual properties and activities. Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being a primary method. researchgate.netthermsr.com

In a notable study, the two isomers were successfully separated using an HPLC column, where they exhibited significantly different retention times. researchgate.netchemfaces.comscience.gov This difference in retention is attributed to the distinct spatial arrangements of the isomers, which affects their interaction with the stationary phase of the column. Specifically, a C18 column is often utilized for the separation of these hydrophobic compounds.

Further characterization is achieved through a combination of spectroscopic methods. researchgate.netchemfaces.comscience.gov Infrared (IR) spectroscopy, UV spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Chemical Ionization Mass Spectrometry (CIMS) provide valuable information about the molecular structure and composition. researchgate.netchemfaces.comscience.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, plays a pivotal role in definitively assigning the isomeric structures. researchgate.netchemfaces.comscience.gov Two-dimensional (2D) NMR techniques are instrumental in separately assigning the signals for each isomer, providing conclusive evidence for their distinct structures. researchgate.netchemfaces.comscience.gov

For instance, one study reported the isolation of a fraction containing both isomers from Ipomoea carnea leaves. HPLC analysis showed two main peaks with retention times of 34 minutes and 48 minutes, corresponding to the two isomers. researchgate.net

Table 1: Analytical Techniques for Isomer Characterization

| Analytical Technique | Purpose | Key Findings |

| High-Performance Liquid Chromatography (HPLC) | Separation of (E) and (Z) isomers | The isomers show distinct retention times on a C18 column. researchgate.net |

| Infrared (IR) Spectroscopy | Functional group identification | Confirms the presence of characteristic bonds in the molecule. researchgate.netchemfaces.comscience.gov |

| UV Spectroscopy | Detection and characterization | Provides information on the electronic transitions within the isomers. researchgate.netchemfaces.comscience.gov |

| Mass Spectrometry (HRESIMS, CIMS) | Molecular weight and formula determination | Confirms the elemental composition and molecular weight of the isomers. researchgate.netchemfaces.comscience.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D) | Structural elucidation and isomer assignment | Allows for the definitive assignment of the (E) and (Z) configurations. researchgate.netchemfaces.comscience.gov |

Photoisomerization Phenomena and Environmental Stability Studies of Octadecyl p-Coumarate

A significant characteristic of octadecyl p-coumarate is its susceptibility to photoisomerization. Research has demonstrated that the (E) and (Z) isomers can interconvert when exposed to light, particularly daylight. researchgate.netthermsr.comchemfaces.comscience.gov This phenomenon has important implications for the compound's stability and the interpretation of biological activity data.

Studies have observed that after separation by HPLC, one isomeric form can partially convert to the other upon exposure to daylight. researchgate.netchemfaces.comscience.gov This interconversion highlights the need for careful handling and storage of the compound in light-protected conditions to maintain its isomeric purity. The stability of the isomers under different light conditions is an area that requires further investigation to fully understand its impact on their efficacy in various applications. The reversible trans-cis photoisomerization can lead to changes in the absorption spectrum of the compound. mdpi.com

The environmental stability of these isomers is a key consideration, especially for potential applications in agriculture or as a component in commercial products. The tendency to isomerize under natural light suggests that the isomeric composition of octadecyl p-coumarate could change in an environmental setting, potentially altering its biological effects.

Table 2: Factors Influencing Isomerization and Stability

| Factor | Effect on Octadecyl p-Coumarate | Research Observation |

| Daylight Exposure | Induces interconversion between (E) and (Z) isomers | After HPLC separation, partial conversion of one isomer to the other was observed in daylight. researchgate.netchemfaces.comscience.gov |

| Storage Conditions | Isomeric purity can be compromised without light protection | Light-protected storage is necessary to prevent isomerization. |

Stereochemical Influences on Octadecyl p-Coumarate Biological Activity

The stereochemistry of octadecyl p-coumarate, specifically the (E) and (Z) isomerism, has been shown to influence its biological activity. While both isomers can exhibit biological effects, their potency can differ.

In the context of antifungal activity, a mixture of (E)- and (Z)-octadecyl p-coumarate has demonstrated dose-dependent inhibition of spore germination in various fungi, such as Alternaria alternata and A. porri. researchgate.netchemfaces.com The active fraction containing both isomers was isolated from Ipomoea carnea and tested against fungi like Colletotrichum gloeosporioides and Cladosporium cucumerinum. researchgate.netchemfaces.com

Preliminary research suggests that the (E)-isomer of p-coumarate derivatives generally displays higher antioxidant and anti-inflammatory activity. This is often attributed to a better molecular alignment of the (E)-isomer with cellular targets. For example, (E)-octadecyl p-coumarate isolated from Araucaria angustifolia showed stronger bioactivity than its (Z)-counterpart in initial assays.

The difference in activity underscores the importance of stereochemical characterization in research. To avoid confounding results, it is crucial to determine the isomeric composition of the sample being tested.

Table 3: Comparison of Biological Activity of Isomers

| Isomer | Reported Biological Activity | Source/Study Finding |

| (E)-Octadecyl p-coumarate | Generally exhibits higher antioxidant and anti-inflammatory activity. | Showed stronger bioactivity than the (Z)-isomer in preliminary assays. |

| (Z)-Octadecyl p-coumarate | Also biologically active, but potentially to a lesser extent than the (E)-isomer. | Part of an active antifungal mixture. researchgate.netchemfaces.com |

| Mixture of (E) and (Z) isomers | Shows dose-dependent antifungal activity. researchgate.netchemfaces.com | Active against Alternaria alternata, A. porri, Colletotrichum gloeosporioides, and Cladosporium cucumerinum. researchgate.netchemfaces.com |

Advanced Analytical Methodologies for Comprehensive Characterization and Quantification of Octadecyl P Coumarate

Chromatographic Techniques for Isolation, Separation, and Purification

Chromatography is a fundamental tool for the separation of octadecyl p-coumarate from complex mixtures. The choice of technique depends on the specific goals of the analysis, ranging from initial purification to precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of octadecyl p-coumarate due to its high resolution and sensitivity. Reversed-phase HPLC, utilizing a C18 column, is particularly effective for separating this nonpolar compound from more polar constituents in plant extracts. researchgate.net The long octadecyl chain imparts significant hydrophobicity, leading to strong retention on the nonpolar stationary phase.

Method development often involves optimizing the mobile phase composition, typically a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water, often with the addition of a small percentage of formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. mdpi.comnih.gov For instance, a gradient elution starting with a lower concentration of the organic solvent and gradually increasing it allows for the separation of compounds with a wide range of polarities. mdpi.com Detection is commonly achieved using a Diode Array Detector (DAD), which provides spectral information across a range of wavelengths, or by coupling the HPLC system to a mass spectrometer (LC-MS) for more definitive identification. nih.gov

Preparative HPLC can be employed for the isolation of pure (E)- and (Z)-isomers of octadecyl p-coumarate. Studies have shown that these isomers can have distinct retention times; however, it has been noted that exposure to daylight can cause isomerization between the two forms after they have been eluted from the column. researchgate.net

Table 1: Exemplary HPLC Parameters for Octadecyl p-Coumarate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile | mdpi.comnih.gov |

| Gradient | Linear gradient from 10% to 65% B over 70 minutes | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | Diode Array Detector (DAD) at 310 nm and Mass Spectrometry (MS) | nih.gov |

| Column Temperature | 25 °C | nih.gov |

This table presents a typical set of starting conditions for the HPLC analysis of phenolic compounds. Actual conditions may need to be optimized for specific sample matrices and analytical objectives.

While less common for the direct analysis of intact octadecyl p-coumarate due to its low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for its analysis after derivatization. researchgate.net To make the compound suitable for GC analysis, the polar hydroxyl group on the p-coumaric acid moiety is typically converted to a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether. researchgate.net This derivatization is often achieved by reacting the sample with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

The derivatized octadecyl p-coumarate can then be separated on a low-polarity capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase. ifremer.fr The subsequent mass spectrometry analysis provides a fragmentation pattern that can be used for structural confirmation and identification. GC-MS has been successfully used to identify and quantify octadecyl p-coumarate in the latex of sweet potatoes, where it was found alongside other long-chain alkyl p-coumarates. researchgate.net This technique is particularly useful for profiling various long-chain fatty acid esters in complex natural extracts. researchgate.net

Thin-Layer Chromatography (TLC) bioautography is a valuable technique for the rapid screening of plant extracts to identify biologically active compounds, such as those with antifungal or antibacterial properties. researchgate.netnih.gov This method combines the separation capabilities of TLC with a biological assay performed directly on the chromatogram. nih.govscialert.net

In this approach, the plant extract is first separated on a TLC plate. cmu.ac.th The developed plate is then sprayed with a suspension of a test organism, such as a fungus or bacterium. nih.gov After incubation, zones of growth inhibition appear at the locations of the active compounds. nih.gov This allows for the targeted isolation of active constituents.

TLC bioautography has been instrumental in the activity-guided fractionation of extracts from Ipomoea carnea, leading to the identification of octadecyl p-coumarate as a significant antifungal agent. researchgate.netresearchgate.netiajps.com Researchers were able to correlate the antifungal activity observed in bioassays with the presence of octadecyl p-coumarate, guiding its subsequent isolation and purification. researchgate.netresearchgate.net This technique is particularly advantageous in early-stage natural product research as it is simple, inexpensive, and allows for the rapid localization of bioactivity within a complex mixture. scialert.net

Spectroscopic Approaches for Structural Elucidation and Confirmation

Once isolated, the definitive structure of octadecyl p-coumarate is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like octadecyl p-coumarate. nih.gov A suite of NMR experiments is typically employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry.

¹H NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule and their immediate chemical environment. For octadecyl p-coumarate, characteristic signals include those for the aromatic protons of the p-coumaroyl moiety, the vinylic protons of the double bond, and the aliphatic protons of the long octadecyl chain. The large coupling constant (typically around 16 Hz) between the vinylic protons is indicative of a trans (E) configuration of the double bond.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of octadecyl p-coumarate will show signals for the carbonyl carbon of the ester, the aromatic and vinylic carbons, and the numerous overlapping signals of the aliphatic carbons in the octadecyl chain. researchgate.net

2D NMR: Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. creative-biostructure.com This is crucial for distinguishing the various CH, CH₂, and CH₃ groups in the molecule. researchgate.netcreative-biostructure.com

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-Octadecyl p-coumarate in CDCl₃

| Atom/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| H-7 (vinylic) | 7.60 (d, J = 16 Hz) | 144.2 |

| H-8 (vinylic) | 6.30 (d, J = 16 Hz) | 115.8 |

| H-2/H-6 (aromatic) | 7.40 (d, J = 8 Hz) | 129.9 |

| H-3/H-5 (aromatic) | 6.85 (d, J = 8 Hz) | 115.9 |

| O-CH₂ (ester) | 4.17 (t) | 64.6 |

| -(CH₂)₁₆- | 1.25 (br s) | 22.7-31.9 |

| -CH₃ | 0.88 (t) | 14.1 |

| C=O (ester) | - | 167.5 |

| C-1 (aromatic) | - | 127.1 |

| C-4 (aromatic) | - | 159.8 |

Data compiled from published literature. researchgate.net Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Coupling constants (J) are in Hertz (Hz). d=doublet, t=triplet, br s=broad singlet.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. longdom.org Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, typically to four or five decimal places. libretexts.org This level of precision allows for the calculation of a unique molecular formula. libretexts.orgyoutube.com

For octadecyl p-coumarate (C₂₇H₄₄O₃), the calculated exact mass is 416.3290. When analyzed by HRMS, the experimentally determined mass will be very close to this theoretical value. For example, a study reported a high-resolution electrospray ionization mass spectrometry (HRESIMS) result showing a molecular ion peak [M+H]⁺ at m/z 417.3368, which corresponds to the molecular formula C₂₇H₄₅O₃⁺. researchgate.net This data provides unequivocal confirmation of the compound's elemental composition, distinguishing it from other compounds that might have the same nominal mass but a different molecular formula. longdom.org

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopic Analysis

Spectroscopic techniques are fundamental in the structural elucidation and characterization of octadecyl p-coumarate. Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide critical information regarding the electronic transitions and functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of octadecyl p-coumarate is primarily dictated by the p-coumaroyl chromophore. In a methanol solvent, the compound exhibits a significant absorption maximum (λmax) at approximately 308.6 nm. researchgate.net This absorption is characteristic of the π → π* transitions within the conjugated system of the aromatic ring and the α,β-unsaturated ester. A notable characteristic is the bathochromic (red) shift of this peak to 358.2 nm upon the addition of an alkali. researchgate.net This shift is accompanied by a hyperchromic effect (increased absorbance intensity) and is attributed to the deprotonation of the phenolic hydroxyl group, which extends the conjugation of the system. researchgate.net This phenomenon confirms the presence of the phenolic hydroxyl group and its influence on the electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups within octadecyl p-coumarate, confirming its identity as an ester of p-coumaric acid with a long alkyl chain. science.govchemfaces.comphcogcommn.org The spectrum displays characteristic absorption bands corresponding to the vibrations of its constituent parts. The most prominent peaks include a strong absorption band for the ester carbonyl (C=O) stretching, typically observed around 1700-1730 cm⁻¹. Other significant absorptions include those for the C=C stretching of the vinyl group and the aromatic ring, and the C-O stretching of the ester linkage. The long octadecyl chain is evidenced by strong, sharp peaks in the 2850-2960 cm⁻¹ region, corresponding to symmetric and asymmetric C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups.

Table 1: Characteristic Infrared (IR) Absorption Bands for Octadecyl p-Coumarate

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl | O-H Stretching | 3200-3400 (Broad) |

| Alkyl Chain | C-H Stretching | 2850-2960 |

| Ester Carbonyl | C=O Stretching | 1700-1730 |

| Alkene/Aromatic | C=C Stretching | 1600-1640 |

| Aromatic Ring | C=C Stretching | ~1515, ~1595 |

| Ester Linkage | C-O Stretching | 1160-1260 |

Development of Quantitative Analytical Procedures for Octadecyl p-Coumarate

Accurate quantification of octadecyl p-coumarate in various matrices, particularly in plant extracts, is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) has emerged as the most robust and widely used technique for this purpose. researchgate.netpan.olsztyn.pl

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for the separation and quantification of octadecyl p-coumarate. researchgate.net The compound's hydrophobic octadecyl chain makes it well-suited for separation on C18 columns. A typical method involves a gradient elution system using a mobile phase composed of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid). Detection is commonly performed using a Diode Array Detector (DAD), with the optimal wavelength for quantification set at 310 nm, which corresponds to the absorption maximum of the p-coumarate chromophore. This method effectively separates octadecyl p-coumarate from other related phenolic esters. researchgate.net It is also capable of resolving the (E) and (Z) isomers of the compound, which exhibit distinct retention times. science.govthermsr.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For enhanced sensitivity and definitive identification, HPLC can be coupled with mass spectrometry. LC-MS, particularly using a Quadrupole Time-of-Flight (QToF) analyzer, provides accurate mass data for unequivocal structural confirmation. nih.gov Analysis in negative electrospray ionization (ESI) mode is effective, where octadecyl p-coumarate is detected as its deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 415.3226. nih.gov

Spectrophotometric Quantification: A rapid quantitative estimation can also be performed using UV-Vis spectrophotometry. This method leverages the linear relationship between the concentration of octadecyl p-coumarate and the hyperchromic effect observed when its methanolic solution is treated with an alkali. researchgate.net While less specific than HPLC, this procedure can be useful for the rapid comparative analysis of total alkyl coumarates in samples that are free from other compounds exhibiting a similar spectral shift. researchgate.net

Table 2: Summary of Quantitative Analytical Methods for Octadecyl p-Coumarate

| Method | Technique | Key Parameters | Application Notes |

| Chromatographic | RP-HPLC-DAD | Column: C18 (e.g., Shim-pack GIS C18) Mobile Phase: Acetonitrile/Water gradient (with 0.1% Formic Acid) Detection: 310 nm | Standard method for quantification. Separates (E) and (Z) isomers. science.gov |

| Hyphenated | LC-QToF-MS | Ionization: Negative ESI Detection: m/z 415.3226 [M-H]⁻ nih.gov | Provides high sensitivity and specific identification. |

| Spectroscopic | UV-Vis | Principle: Bathochromic and hyperchromic shift upon alkali addition researchgate.netMeasurement: Change in absorbance at ~358 nm researchgate.net | Rapid estimation; suitable for samples without interfering compounds. researchgate.net |

Mechanistic Investigations of Biological Activities of Octadecyl P Coumarate

Antifungal Activity Research

The antifungal properties of octadecyl p-coumarate have been primarily investigated in the context of plant pathology, where it demonstrates notable efficacy against a range of fungal species. Research has focused on its ability to impede fungal growth and viability through direct action on fungal cells.

Inhibition of Fungal Spore Germination and Mycelial Growth

Octadecyl p-coumarate has been shown to be a potent inhibitor of both fungal spore germination and the subsequent growth of mycelia. A mixture of the (E) and (Z) isomers of octadecyl p-coumarate has demonstrated dose-dependent inhibition of spore germination in several plant pathogenic fungi. researchgate.netnih.govscience.gov For instance, studies have documented its activity against Alternaria alternata and Alternaria porri. researchgate.netnih.govscience.gov The inhibitory effect extends to other fungi as well, including Cladosporium cucumerinum and Colletotrichum gloeosporioides. nih.govresearchgate.net

Furthermore, octadecyl p-coumarates have been observed to inhibit the mycelial growth of Cercospora capsici. mdpi.com The collective evidence from these studies indicates that octadecyl p-coumarate can disrupt the fungal life cycle at critical early stages, preventing the establishment of infection.

| Fungal Species | Activity Observed | Reference |

| Alternaria alternata | Inhibition of spore germination | researchgate.netnih.govscience.gov |

| Alternaria porri | Inhibition of spore germination | researchgate.netnih.govscience.gov |

| Cladosporium cucumerinum | Inhibition of spore germination | nih.govresearchgate.net |

| Colletotrichum gloeosporioides | Inhibition of mycelial growth | science.govresearchgate.net |

| Cercospora capsici | Inhibition of mycelial growth | mdpi.com |

Elucidation of Cellular Targets and Membrane Disruption Mechanisms

The primary mechanism underlying the antifungal action of octadecyl p-coumarate is the disruption of the fungal plasma membrane's integrity. This disruption leads to the loss of cellular contents and ultimately results in cell death. The lipophilic nature of the octadecyl chain is crucial for this activity, as it facilitates the molecule's insertion into the lipid bilayer of the fungal membrane. It has been established that alkyl chains with at least eight carbons can effectively destabilize fungal cell membranes.

The structure of octadecyl p-coumarate, with its hydrophobic alkyl tail and a more polar phenolic head group, gives it amphiphilic properties that are conducive to membrane interaction. The addition of a fatty ester to p-coumaric acid enhances its ability to insert into the fungal membrane. Dihydroxylation of the p-coumarate ester further improves this insertion, leading to more significant disruption. While the precise molecular targets within the membrane are not fully elucidated, the available evidence strongly points to a general destabilization of the membrane structure as the key fungicidal mechanism.

Anticancer Research Perspectives

In addition to its antifungal properties, octadecyl p-coumarate has garnered attention for its potential as an anticancer agent. Mechanistic studies have begun to unravel the pathways through which this compound may exert cytotoxic and antiproliferative effects on cancer cells.

DNA Polymerase Inhibition and DNA Replication Interference

A significant finding in the anticancer research of octadecyl p-coumarate is its ability to inhibit mammalian DNA polymerases. researchgate.netnih.govresearchgate.net Specifically, both the trans- and cis-isomers of octadecyl p-coumarate have demonstrated strong inhibitory activity against DNA polymerase α and β. nih.govresearchgate.net These enzymes are critical for DNA replication and repair processes. By inhibiting their function, octadecyl p-coumarate can interfere with the proliferation of rapidly dividing cancer cells. researchgate.net

The inhibition of these key enzymes disrupts the normal cell cycle and can trigger apoptotic pathways. This targeted inhibition of DNA polymerases positions octadecyl p-coumarate as a compound of interest for the development of novel cancer chemotherapeutic agents. researchgate.netresearchgate.net

| Enzyme | Activity Observed | Reference |

| DNA Polymerase α | Strong inhibitory activity | nih.govresearchgate.net |

| DNA Polymerase β | Strong inhibitory activity | nih.govresearchgate.net |

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress in Cellular Contexts

Another key mechanism implicated in the potential anticancer activity of octadecyl p-coumarate is the induction of reactive oxygen species (ROS) within cancer cells. The generation of ROS leads to a state of oxidative stress, which can damage cellular components such as proteins, lipids, and DNA. Cancer cells, which often have a higher basal level of ROS compared to normal cells, can be particularly vulnerable to further increases in oxidative stress. nih.govmdpi.com

The induction of ROS by octadecyl p-coumarate can trigger a cascade of events leading to programmed cell death, or apoptosis. nih.gov This pro-oxidant activity represents a distinct and complementary mechanism to its role as a DNA polymerase inhibitor, potentially contributing to a multi-pronged attack on cancer cells.

In vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Preliminary in vitro studies have provided evidence for the cytotoxic and antiproliferative effects of octadecyl p-coumarate against various cancer cell lines. Research has indicated that octadecyl p-coumarates possess anticancer activity, with studies reporting cytotoxic effects. researchgate.net For instance, the crude aqueous extracts of Ipomoea carnea, from which octadecyl p-coumarate can be isolated, showed a growth inhibition (GI50) of 40.0 µg/ml on the Hep-G2 (human liver cancer) cell line. researchgate.net While this data is for a crude extract, it points to the potential of its active constituents.

Furthermore, octadecyl p-coumarate isolated from Ipomoea asarifolia was screened against the RPMI 8226 multiple myeloma cell line. mdpi.com In a study evaluating various plant extracts, those containing coumarates have shown cytotoxic effects on HeLa (human cervical cancer) cells at concentrations ranging from 200-1000µg/ml. researchgate.net More specific data on the IC50 values of pure octadecyl p-coumarate against a broader range of cancer cell lines is needed to fully assess its potency and selectivity.

| Cell Line | Compound/Extract | Cytotoxic/Antiproliferative Effect | Reference |

| HeLa | Crude extracts containing coumarates | Cytotoxic at 200-1000µg/ml | researchgate.net |

| RPMI 8226 (Multiple Myeloma) | Octadecyl p-coumarate | Screened for antiproliferative activity | mdpi.com |

| Hep-G2 (Liver Cancer) | Crude aqueous extract of Ipomoea carnea | GI50 at 40.0 µg/ml | researchgate.net |

Computational Modeling and Molecular Docking Studies of Anticancer Targets

Computational modeling and molecular docking studies have been employed to elucidate the anticancer potential of octadecyl p-coumarate by identifying its interactions with key molecular targets. Research has indicated that DNA polymerases are significant targets for this compound. researchgate.net Specifically, octadecyl p-coumarate has demonstrated inhibitory activity against both calf deoxyribonucleic acid (DNA) polymerase α and rat DNA polymerase β. researchgate.netresearchgate.netresearchgate.net These enzymes are crucial for DNA replication and repair, and their inhibition is a recognized strategy in cancer chemotherapy. researchgate.netresearchgate.net

Molecular docking simulations have been performed to assess the binding affinity of octadecyl p-coumarate with these DNA polymerase enzymes. The results of these computational analyses revealed a high binding affinity between the compound and the enzymes. This strong interaction suggests that octadecyl p-coumarate can effectively bind to the active sites of DNA polymerases, disrupting their function and leading to cell death in cancer cells. These findings from docking studies support the role of octadecyl p-coumarate as a promising lead molecule for the development of novel anticancer drugs that target DNA replication machinery. researchgate.net

Antioxidant Activity and Redox Modulation

The antioxidant properties of octadecyl p-coumarate are primarily attributed to its phenolic structure, inherited from its parent compound, p-coumaric acid. science.govencyclopedia.pub As a class, esters of hydroxycinnamic acids exhibit antioxidant activities, though their potency can vary based on the substitution pattern on the aromatic ring. mdpi.com Generally, caffeic acid and its esters tend to show the highest antioxidant activity, followed by sinapic, ferulic, and then p-coumaric acid and its esters. mdpi.com The length of the ester's alkyl chain does not appear to significantly influence the antioxidant activity, which is more dependent on the aromatic ring's structure. mdpi.com

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

A comparative study on various hydroxycinnamic esters confirmed that caffeic esters possessed higher antioxidant activity than ferulic, sinapic, and p-coumaric esters in both DPPH and ABTS assays. mdpi.com

Table 1: Comparative Antioxidant Activity of Hydroxycinnamic Acid Esters

| Compound Type | Relative Antioxidant Activity (DPPH Assay) | Relative Antioxidant Activity (ABTS Assay) |

|---|---|---|

| Caffeic Acid Esters | Highest | Highest |

| Sinapic Acid Esters | High | High |

| Ferulic Acid Esters | Moderate | Moderate |

| p-Coumaric Acid Esters | Lower | Lower |

This table provides a generalized comparison based on findings reported in the literature. mdpi.com

Reductant and Metal Chelating Properties

The reductant and metal-chelating activities of octadecyl p-coumarate are linked to the properties of its p-coumaric acid moiety. The parent p-coumaric acid has been shown to possess effective ferric ion (Fe³⁺) reducing capabilities and ferrous ion (Fe²⁺) chelating activities. science.govscience.gov This ability to donate an electron (reducing power) and bind with pro-oxidant metals like iron is a key mechanism of antioxidant action, as it can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. mdpi.com

However, the efficiency of metal chelation is highly dependent on the structure of the phenolic compound. mdpi.com Compounds with a catechol group (an o-dihydroxy benzene (B151609) structure), such as caffeic acid and its esters, are particularly efficient at metal chelation. mdpi.com Since p-coumaric acid and its esters like octadecyl p-coumarate lack this catechol moiety, their metal-chelating ability is considered to be weaker in comparison. mdpi.com

Inhibition of Lipid Peroxidation

The parent compound, p-coumaric acid, is a potent inhibitor of lipid peroxidation. science.govscience.gov In one study, p-coumaric acid at a concentration of 45 μg/mL was found to inhibit the peroxidation of a linoleic acid emulsion by 71.2%. science.govscience.gov This level of inhibition was superior to that of common antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and α-tocopherol at the same concentration. science.govscience.gov In animal models of diabetes, p-coumaric acid administration significantly decreased the levels of lipid peroxidation markers such as thiobarbituric acid reactive substances (TBARS) and hydroperoxides. scispace.com This demonstrates its capacity to protect tissues from oxidative damage. scispace.com

Interestingly, while possessing antioxidant properties, octadecyl p-coumarate can also exhibit pro-oxidant behavior in certain contexts, such as its antifungal mechanism. When used against the fungus Alternaria alternata, fractions containing octadecyl p-coumarate were found to induce severe lipid peroxidation, leading to oxidative damage of the fungal cellular membranes and organelles. mdpi.com This suggests a dual role where the compound protects against lipid peroxidation in some systems while inducing it to exert a cytotoxic effect on pathogens.

Anti-inflammatory Modulatory Effects

Octadecyl p-coumarate is recognized for its anti-inflammatory properties, an activity that is largely attributed to the p-coumaroyl portion of the molecule. scispace.comnih.gov Extracts from plants known to contain octadecyl p-coumarate, such as Ipomoea carnea, have demonstrated strong anti-inflammatory activity in research models. scispace.com The anti-inflammatory mechanisms of p-coumaric acid and its derivatives involve the modulation of critical signaling pathways that regulate the production of pro-inflammatory mediators. hilarispublisher.com

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB)

A primary mechanism for the anti-inflammatory effect of octadecyl p-coumarate and related compounds is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. hilarispublisher.comacgpubs.org NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, and enzymes such as iNOS and COX-2. hilarispublisher.comscienceopen.com

Studies on p-coumaric acid have shown that it inhibits the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated macrophages. hilarispublisher.com The mechanism involves the suppression of the phosphorylation of IκBα (inhibitor of kappa B). hilarispublisher.com In its unphosphorylated state, IκBα remains bound to NF-κB in the cytoplasm, preventing its translocation to the nucleus. scienceopen.com By inhibiting IκBα phosphorylation and subsequent degradation, p-coumaric acid effectively blocks the nuclear translocation of the NF-κB p65 subunit. hilarispublisher.com This prevents NF-κB from binding to DNA and initiating the transcription of pro-inflammatory genes. hilarispublisher.comscienceopen.com

This mechanistic action is supported by studies on extracts of Hedyotis diffusa, which contain octadecyl (E)-p-coumarate and were found to reduce inflammatory responses by inhibiting the mRNA expression of NF-κB. acgpubs.org Furthermore, the esterification of other molecules with p-coumaric acid has been shown to enhance their anti-inflammatory effects specifically by targeting NF-κB signaling, reinforcing the importance of the p-coumaroyl moiety in this activity. nih.gov

Impact on Cytokine Production and Immune Response

Current scientific literature provides limited direct evidence on the specific impact of isolated Octadecyl p-coumarate on cytokine production and the broader immune response. However, research on related compounds and plant extracts containing this molecule suggests potential anti-inflammatory activity. Phenolic acids, the parent group to which p-coumaric acid belongs, have been noted for their immunomodulatory effects. science.gov For instance, extracts from Lonicerae Flos, which contain Octadecyl p-coumarate, have demonstrated significant anti-inflammatory properties, including the inhibition of inflammatory factors like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). frontiersin.orgfrontiersin.org

Studies on other hydroxycinnamic acid derivatives have shown they can modulate the oxidative burst in human neutrophils, which is a key process in inflammatory responses. mdpi.com Caffeic, ferulic, and p-coumaric acids have been found to promote the proliferation of splenocytes stimulated by lipopolysaccharides, suggesting a potential to activate B cells and enhance humoral immune responses. science.gov These phenolic acids also enhanced the killing activity of natural killer (NK) and cytotoxic T lymphocyte (CTL) cells. science.gov While these findings point to the immunomodulatory potential of the chemical class, dedicated studies are required to elucidate the precise role of the long-chain ester, Octadecyl p-coumarate, in modulating specific cytokine pathways and immune cell functions.

Other Pharmacological and Biological Investigations

Octadecyl p-coumarate has demonstrated notable antifungal activity against a variety of plant pathogenic fungi. It is often found as a mixture of its (E) and (Z) isomers, both of which contribute to its biological effects. The primary mechanism of its antifungal action is believed to be the disruption of the plasma membrane integrity of fungal cells. Research has confirmed its efficacy through dose-dependent inhibition of spore germination and mycelial growth.

Key findings on the antifungal spectrum of Octadecyl p-coumarate are detailed below:

| Target Pathogen | Source of Compound | Observed Effect | Reference |

| Alternaria alternata | Ipomoea carnea subsp. fistulosa | Dose-dependent inhibition of spore germination | |

| Alternaria porri | Ipomoea carnea subsp. fistulosa | Dose-dependent inhibition of spore germination | |

| Cladosporium cucumerinum | Ipomoea carnea subsp. fistulosa | Inhibition of spore germination | science.gov |

| Colletotrichum gloeosporioides | Ipomoea carnea subsp. fistulosa | Mycelial growth inhibition | |

| Cercospora capsici | Ipomoea carnea subsp. fistulosa | Mycelial growth inhibition | |

| Phytophthora nicotianae | Ipomoea carnea subsp. fistulosa | Mycelial growth inhibition |

While the antifungal properties are well-documented, there is less specific information regarding the antibacterial activity of isolated Octadecyl p-coumarate. Studies on crude extracts of Ipomoea carnea, a known source of the compound, have shown activity against bacteria such as Proteus vulgaris, Salmonella typhimurium, and Pseudomonas aeruginosa, but the activity has not been specifically attributed to Octadecyl p-coumarate.

Research has identified Octadecyl p-coumarate as an inhibitor of key enzymes involved in DNA replication. Specifically, both trans- and cis- isomers of Octadecyl p-coumarate have demonstrated strong inhibitory activity against DNA polymerase α and β. researchgate.net These enzymes are crucial for DNA synthesis and repair, and their inhibition is a target for anticancer therapies.

| Enzyme | Isomer | IC₅₀ (µM) | Source | Reference |

| DNA Polymerase α | trans-Octadecyl p-coumarate | 68.0 | Synthetic | |

| DNA Polymerase β | trans-Octadecyl p-coumarate | 23.1 | Synthetic | |

| DNA Polymerase α | cis-Octadecyl p-coumarate | 45.5 | Synthetic | |

| DNA Polymerase β | cis-Octadecyl p-coumarate | 32.1 | Synthetic |

In the context of other enzymes, the parent molecule, p-coumaric acid, and its shorter alkyl esters are known inhibitors of tyrosinase, an enzyme critical for melanin (B1238610) production. mdpi.com However, specific studies detailing the tyrosinase inhibitory activity of the long-chain Octadecyl p-coumarate are not prevalent in the current literature. Similarly, while various flavonoids and phenolic compounds have been investigated for their ability to inhibit Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure, there is no specific research available on the ACE inhibitory effects of Octadecyl p-coumarate. science.gov

The potential of p-coumaric acid derivatives as antiprotozoal agents has been an area of investigation. Studies have explored the activity of various esters of p-coumaric acid against parasites responsible for leishmaniasis and malaria.

In research targeting Leishmania braziliensis, a series of p-coumaric esters were synthesized and tested. The hexyl ester derivative was found to be the most potent against the amastigote form of the parasite. mdpi.com Although Octadecyl p-coumarate has been identified in plants from the Convolvulaceae family, specific test results for its activity against Leishmania species have not been reported. dokumen.pub

Structure Activity Relationship Sar Studies and Rational Molecular Design of Octadecyl P Coumarate

Elucidation of Isomeric Contributions to Octadecyl p-Coumarate Bioactivity

Octadecyl p-coumarate exists as two geometric isomers: the (E)- or trans-isomer and the (Z)- or cis-isomer, which differ in the spatial arrangement of substituents around the double bond in the p-coumaric acid moiety. researchgate.net Research has shown that these isomers can exhibit distinct biological activities.

Bioassay-monitored isolation from the leaves of Ipomoea carnea subsp. fistulosa revealed that a mixture of (E)- and (Z)-octadecyl p-coumarate possesses significant antifungal activity. researchgate.netchemfaces.com The two isomers can be separated by High-Performance Liquid Chromatography (HPLC), showing different retention times. However, it has been observed that upon elution from the column, the isomers can partially interconvert in daylight. researchgate.netchemfaces.comscience.gov This photoisomerization is an important consideration in activity studies.

Generally, the (E)-isomer of p-coumarate derivatives is considered to exhibit higher bioactivity. For instance, (E)-octadecyl p-coumarate isolated from Araucaria angustifolia demonstrated stronger preliminary bioactivity compared to its (Z)-counterpart. This is often attributed to the better molecular alignment of the trans-isomer with cellular targets. In sweet potato (Ipomoea batatas), both isomers were identified, with the (E)-isomer being predominant. researchgate.net Interestingly, the concentration of the Z-isomers in different sweet potato cultivars showed a strong correlation with the leaf-feeding index for the sweet potato weevil, suggesting a potential role for the less abundant isomer in insect resistance. researchgate.net

Table 1: Isomeric Forms of Octadecyl p-coumarate and their Observed Properties

| Isomer | Common Name | Source(s) | Observed Properties |

| (E)-octadecyl p-coumarate | trans-octadecyl p-coumarate | Ipomoea carnea, Araucaria angustifolia, Ipomoea batatas | Generally higher bioactivity, predominant isomer in some plant species. researchgate.net |

| (Z)-octadecyl p-coumarate | cis-octadecyl p-coumarate | Ipomoea carnea, Ipomoea batatas | Contributes to antifungal activity, concentration may correlate with insect resistance. researchgate.netresearchgate.net |

Influence of Alkyl Chain Length on Biological Efficacy and Lipophilicity

The length of the alkyl ester chain is a critical determinant of the biological efficacy and lipophilicity of p-coumarate esters. This feature significantly impacts the molecule's ability to traverse biological membranes and interact with cellular targets.

Studies on a series of alkyl p-coumarate esters have demonstrated a clear relationship between chain length and various biological activities. For instance, in terms of antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, p-coumaric acid functionalized with shorter single carbon chains (8 to 10 carbons) showed higher efficacy. mdpi.com Conversely, for other activities, longer chains may be more beneficial. The lipophilicity of the compounds generally increases with the length of the alkyl chain. nih.govscielo.br

However, the relationship is not always linear. In some assays, a "cut-off" effect is observed, where increasing the alkyl chain length beyond a certain point leads to a decrease in activity. For example, in an oil-in-water emulsion system, the antioxidant activity of caffeates increased up to octyl (C8) and dodecyl (C12) esters, after which further increases in chain length resulted in decreased activity. mdpi.com This suggests that an optimal balance between lipophilicity and aqueous solubility is crucial for effective interaction at the oil-water interface.

The cytotoxicity of alkyl esters of hydroxycinnamic acids against various human cancer cell lines was also found to be influenced by the alkyl chain length. Lipophilization of these acids through esterification generally improved their cytotoxic potential compared to the parent acids. mdpi.com

Table 2: Effect of Alkyl Chain Length on the Bioactivity of p-Coumarate Esters

| Alkyl Chain Length | Compound Example | Observed Biological Effect | Reference(s) |

| Short (C1-C4) | Methyl p-coumarate | Exhibited the lowest EC50 against Plasmodium falciparum. nih.gov | nih.gov |

| Ethyl p-coumarate | Showed potent leishmanicidal activity. nih.gov | nih.gov | |

| Medium (C8-C12) | Octyl p-coumarate | Displayed good antifungal activity. mdpi.comnih.gov | mdpi.comnih.gov |

| Decyl p-coumarate | Showed higher ability to scavenge superoxide (B77818) anion and hydrogen peroxide. mdpi.com | mdpi.com | |

| Dodecyl p-coumarate | Was more active than C8 coumarate in an O/W emulsion antioxidant assay. mdpi.com | mdpi.com | |

| Long (C14-C20) | Hexadecyl p-coumarate | Active against MOLT-4 human lymphoblastic leukemia cells. mdpi.com | mdpi.com |

| Octadecyl p-coumarate | Shows antifungal and potential anticancer activities. researchgate.net | researchgate.net | |

| Eicosyl p-coumarate | Identified in sweet potato latex. researchgate.netmdpi.com | researchgate.netmdpi.com |

Impact of Functional Group Modifications and Aromatic Ring Substitutions on Activity

Modifications to the functional groups on the p-coumaric acid scaffold, particularly on the aromatic ring, have a profound impact on the resulting ester's biological activity. The number and position of hydroxyl and methoxy (B1213986) groups are key factors.

The parent compound, p-coumaric acid, has a single hydroxyl group on the aromatic ring. The addition of a second hydroxyl group, as in caffeic acid, or the methoxylation of a hydroxyl group, as in ferulic acid, significantly alters the electronic properties and hydrogen-bonding capabilities of the molecule.

For instance, dihydroxylation of the p-coumarate ester platform has been shown to dramatically increase antifungal activity. mdpi.comnih.gov This suggests that the presence of a catechol (o-dihydroxybenzene) group, as found in caffeic acid derivatives, is highly favorable for this specific bioactivity. mdpi.com The catechol moiety is also known to contribute to antioxidant activity through metal chelation. mdpi.com

Conversely, the presence of a methoxy group, as in ferulic acid esters, can sometimes reduce bioactivity compared to the corresponding p-coumarates. This has been observed in studies on antiparasitic efficacy, where the hydroxyl group was deemed critical for activity. However, in other contexts, the methoxy groups in ferulic and sinapic acids can contribute to antioxidant activity by stabilizing the phenoxy radicals formed during free radical scavenging. mdpi.com

Comparative Structure-Activity Analysis with Related Phenolic Esters

To better understand the SAR of octadecyl p-coumarate, it is useful to compare its activity with that of related phenolic esters, such as those derived from caffeic acid, ferulic acid, and sinapic acid. These compounds share the same basic phenylpropanoid structure but differ in the substitution pattern on the aromatic ring.

A general trend observed in antioxidant studies is that the activity follows the order: caffeic acid and its esters > sinapic acid and its esters > ferulic acid and its esters > p-coumaric acid and its esters. mdpi.com This hierarchy is largely attributed to the number and arrangement of hydroxyl and methoxy groups on the aromatic ring, which influences the stability of the resulting phenoxy radical.

In terms of anticancer activity, lipophilic esters of these phenolic acids generally show improved cytotoxicity over the parent acids. mdpi.comuc.pt For example, in a study against a multiple myeloma cell line, hexadecyl caffeate was found to be the most potent compound, followed by octadecyl caffeate. mdpi.com This highlights the importance of both the phenolic core and the lipophilic alkyl chain in determining anticancer efficacy.

The olefinic bond in the propenoic acid side chain of these cinnamic acid derivatives can also contribute to the stabilization of phenoxy radicals through delocalization, although its importance for antioxidant activity is debated, with some studies suggesting a greater dependence on the aromatic ring substituents. mdpi.com

Table 3: Comparative Bioactivity of Different Phenolic Acid Esters

| Phenolic Acid Core | Key Structural Feature | General Bioactivity Trend | Reference(s) |

| p-Coumaric Acid | One hydroxyl group | Moderate antioxidant and antifungal activity. mdpi.com | mdpi.com |

| Caffeic Acid | Two hydroxyl groups (catechol) | Highest antioxidant and potent anticancer activity. mdpi.com | mdpi.com |

| Ferulic Acid | One hydroxyl, one methoxy group | Intermediate antioxidant activity; methoxy group can reduce some bioactivities. mdpi.com | mdpi.com |

| Sinapic Acid | One hydroxyl, two methoxy groups | Good antioxidant activity. mdpi.com | mdpi.com |

Ecological Roles and Environmental Significance of Octadecyl P Coumarate

Contribution to Plant Defense Mechanisms

Octadecyl p-coumarate plays a significant role in protecting plants from various biotic threats, including fungal pathogens and insect herbivores. Its presence in plant tissues, particularly in the outer protective layers, suggests its function as a primary line of defense.

One of the key defense mechanisms attributed to octadecyl p-coumarate is its antifungal activity. Research has demonstrated its effectiveness against a range of fungal species that are pathogenic to plants. For instance, a mixture of (E)-octadecyl p-coumarate and (Z)-octadecyl p-coumarate, isolated from the leaves of Ipomoea carnea subsp. fistulosa, has been shown to inhibit the spore germination of several fungi. nih.govresearchgate.net This inhibitory action is dose-dependent, highlighting the compound's direct role in suppressing fungal growth and proliferation. researchgate.net

The antifungal efficacy of octadecyl p-coumarate has been observed against various fungal pathogens, as detailed in the table below.

| Target Fungus | Observed Effect | Source Plant |

| Alternaria alternata | Inhibition of spore germination | Ipomoea carnea subsp. fistulosa |

| A. porri | Inhibition of spore germination | Ipomoea carnea subsp. fistulosa |

| Colletotrichum gloeosporioides | Inhibition of mycelial growth | Ipomoea carnea subsp. fistulosa |

| Cladosporium cucumerinum | Antifungal activity | Ipomoea carnea subsp. fistulosa |

In addition to its antifungal properties, octadecyl p-coumarate also contributes to a plant's defense against insect herbivores. Studies on sweet potatoes (Ipomoea batatas) have revealed the presence of octadecyl p-coumarate, along with other long-chain p-coumaric acid esters, in the plant's latex. acs.org The concentration of the (Z)-isomers of these coumarate esters has been found to have an inverse relationship with the feeding acceptance by the sweet potato weevil (Cylas formicarius), suggesting a protective role against this pest.

Potential for Eco-Friendly Agrochemical Development and Plant Protection

The demonstrated antifungal and insect-deterrent properties of octadecyl p-coumarate make it a promising candidate for the development of environmentally friendly agrochemicals. Natural products are increasingly being explored as alternatives to synthetic pesticides to mitigate the negative environmental and health impacts associated with conventional agriculture. The use of plant-derived compounds like octadecyl p-coumarate aligns with the principles of green chemistry and sustainable agriculture.

The development of botanical fungicides is a key area of research in plant protection. These natural fungicides often have complex modes of action, which can reduce the likelihood of pathogens developing resistance. The ability of octadecyl p-coumarate to inhibit spore germination and mycelial growth of various phytopathogenic fungi suggests its potential as an active ingredient in bio-fungicide formulations. Such formulations could offer a more targeted and biodegradable approach to disease management in crops.

Furthermore, the exploration of natural compounds for plant protection is part of a broader strategy to enhance the resilience of agricultural systems. By harnessing the defensive chemistry of plants, it is possible to develop novel crop protection solutions that are both effective and ecologically sound. The structural features of octadecyl p-coumarate, with its phenolic and long-chain alkyl components, provide a basis for further research into structure-activity relationships, which could lead to the synthesis of even more potent and selective agrochemicals.

Environmental Fate and Biotransformation Research

The primary route of degradation for octadecyl p-coumarate in the environment is expected to be the hydrolysis of the ester bond. This process can be mediated by microbial esterases present in soil and water, breaking the compound down into p-coumaric acid and octadecanol (a long-chain fatty alcohol).

The subsequent fate of these two molecules is relatively well understood:

p-Coumaric Acid: This phenolic acid is a common plant-derived compound and is readily degraded by a wide range of microorganisms. researchgate.net Microbial degradation pathways for p-coumaric acid typically involve its conversion to other phenolic intermediates, which are then further metabolized and eventually mineralized to carbon dioxide and water. nih.govresearchgate.net

Octadecanol: As a long-chain fatty alcohol, octadecanol is also expected to be biodegradable. Microorganisms in soil and aquatic environments can metabolize long-chain alkanes and alcohols through oxidation pathways, ultimately breaking them down into smaller molecules that can be used for energy and cell growth.

Emerging Research Directions and Future Perspectives for Octadecyl P Coumarate

In-Depth Elucidation of Comprehensive Molecular Mechanisms of Action

While preliminary studies have identified promising bioactivities, a deeper understanding of the molecular mechanisms of octadecyl p-coumarate is crucial for its development as a therapeutic agent. Current research indicates that its anticancer effects may stem from the inhibition of DNA polymerases α and β, enzymes vital for DNA replication and repair. conicet.gov.aracs.org Furthermore, it has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. In the context of its antifungal properties, octadecyl p-coumarate is believed to disrupt the plasma membrane integrity of fungal cells.

Future research will need to move beyond these initial findings to identify the specific signaling pathways modulated by this compound. Investigating its interactions with key cellular proteins and enzymes will provide a more comprehensive picture of its mechanism of action. For example, exploring its effects on cell cycle regulation, apoptosis pathways, and inflammatory responses in various cancer cell lines could reveal novel therapeutic targets. nih.gov Molecular docking studies have already suggested a strong binding affinity between octadecyl p-coumarate and proteins involved in cancer progression, a line of inquiry that warrants further experimental validation. researchgate.net

A significant aspect to consider is the influence of its stereochemistry on biological activity. Octadecyl p-coumarate exists as (E) and (Z) isomers, which can interconvert, particularly when exposed to light. science.govresearchgate.net Studies have shown that the (E) isomer often exhibits higher bioactivity. Therefore, future mechanistic studies must carefully characterize and, if possible, separate these isomers to accurately attribute biological effects. science.gov

Sustainable Production and Bioprocess Optimization for Octadecyl p-Coumarate

The sustainable and scalable production of octadecyl p-coumarate is a critical step towards its practical application. Current methods primarily rely on isolation from plant sources or chemical synthesis.

Natural Extraction: Bioassay-guided fractionation of plant extracts, such as from the leaves of Ipomoea carnea, has been a common method for obtaining octadecyl p-coumarate. science.gov This process typically involves sequential extraction with solvents of increasing polarity, followed by chromatographic purification. While effective for laboratory-scale production, this method can be limited by plant availability, extraction yields, and the complexity of purification.

Chemical Synthesis: Chemical esterification of p-coumaric acid and octadecanol offers a more controlled and potentially scalable alternative. Methods like acid-catalyzed esterification and the Mitsunobu reaction have been employed. The Mitsunobu reaction is noted for producing the (E)-isomer with stereochemical retention. However, these chemical processes often require harsh reagents and solvents, raising environmental concerns.

Future research should focus on developing more sustainable and efficient production strategies. This includes the optimization of extraction protocols from natural sources and the exploration of greener chemical synthesis routes. A significant area of opportunity lies in biotechnological production through microbial fermentation. nih.gov Genetically engineering microorganisms, such as Escherichia coli or yeast, to produce p-coumaric acid and subsequently esterify it with octadecanol could provide a renewable and environmentally friendly source of octadecyl p-coumarate. science.gov Optimizing fermentation conditions, such as pH, temperature, and substrate feeding, will be crucial for maximizing yield and economic viability. nih.gov

Development of Novel Octadecyl p-Coumarate Analogues for Enhanced Bioactivity

The chemical structure of octadecyl p-coumarate offers a versatile scaffold for the development of novel analogues with potentially enhanced biological activity and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential to guide the rational design of these new compounds.

Key areas for modification include the alkyl chain length and the phenolic acid backbone. mdpi.com Research has shown that varying the length of the alkyl chain can influence lipophilicity and, consequently, bioavailability and bioactivity. mdpi.com Similarly, modifications to the p-coumaric acid moiety, such as altering the number and position of hydroxyl or methoxy (B1213986) groups, can significantly impact the compound's antioxidant and cytotoxic properties. mdpi.com For instance, comparing the bioactivity of octadecyl p-coumarate with that of octadecyl caffeate or octadecyl ferulate can provide insights into the importance of the phenolic ring's substitution pattern. mdpi.com

The synthesis and screening of a library of octadecyl p-coumarate analogues against a panel of cancer cell lines and microbial strains will be instrumental in identifying derivatives with superior potency and selectivity. conicet.gov.armdpi.com This approach could lead to the discovery of compounds with improved therapeutic indices and a lower propensity for off-target effects.

Advanced Analytical and Computational Approaches for Comprehensive Understanding

A comprehensive understanding of octadecyl p-coumarate necessitates the application of advanced analytical and computational techniques.

Analytical Methods: High-performance liquid chromatography (HPLC) is a cornerstone for the separation, identification, and quantification of octadecyl p-coumarate and its isomers. science.gov Coupling HPLC with mass spectrometry (MS), particularly with high-resolution techniques like LC-QToF-MS, provides detailed structural information. mdpi.com Nuclear magnetic resonance (NMR) spectroscopy, including 2D techniques, is indispensable for the conclusive structural elucidation and differentiation of (E) and (Z) isomers. science.govresearchgate.net Future analytical work should focus on developing and validating robust methods for the routine analysis of octadecyl p-coumarate in complex biological matrices, which will be crucial for pharmacokinetic and metabolic studies.

Computational Approaches: In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the binding modes of octadecyl p-coumarate with its molecular targets. acs.orgresearchgate.net These computational studies can help to prioritize experimental investigations and provide a theoretical basis for observed biological activities. For example, docking studies can be used to compare the binding affinities of different analogues to a target protein, thereby guiding the design of more potent inhibitors. researchgate.net

Integration into Multidisciplinary Research Platforms and Translational Studies

The ultimate goal of research on octadecyl p-coumarate is to translate fundamental discoveries into tangible applications in medicine and agriculture. This requires a multidisciplinary approach that integrates chemistry, biology, pharmacology, and materials science.

Translational Research: Promising in vitro findings must be validated in preclinical in vivo models. This will involve assessing the efficacy of octadecyl p-coumarate and its optimized analogues in animal models of cancer and infectious diseases. Such studies will also provide crucial information on the compound's pharmacokinetics, biodistribution, and potential toxicity.

Multidisciplinary Platforms: The development of novel drug delivery systems could enhance the therapeutic potential of this lipophilic compound. Encapsulation in nanoparticles, liposomes, or other carriers could improve its solubility, stability, and targeted delivery to specific tissues or cells.

In agriculture, the antifungal properties of octadecyl p-coumarate suggest its potential as a natural fungicide. chemfaces.com Further research is needed to evaluate its efficacy and safety for crop protection, potentially leading to the development of environmentally friendly alternatives to synthetic pesticides.

The journey from a naturally occurring molecule to a clinically or commercially viable product is long and complex. However, the emerging research directions outlined above provide a clear roadmap for unlocking the full potential of octadecyl p-coumarate and its derivatives.

Q & A

Q. What are the primary natural sources of octadecyl p-coumarate, and how can it be isolated for laboratory studies?

Octadecyl p-coumarate is a phenolic ester found in plants such as Araucaria angustifolia (Paraná pine) seed roots . Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. For example, reverse-phase HPLC with C18 columns (e.g., Shim-pack GIS C18) is effective for separation due to the compound’s hydrophobic alkyl chain . LC-QToF mass spectrometry is recommended for structural confirmation, as demonstrated in the isolation of secondary metabolites from Artemisia heptapotamica .

Q. What analytical methods are used to quantify octadecyl p-coumarate in plant extracts?

High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) is standard for quantification. For enhanced sensitivity, LC-MS in negative ion mode ([M-H]⁻ at m/z 415.3226) provides accurate identification . Thin-layer chromatography (TLC) with UV visualization is a preliminary screening tool, but it lacks the precision required for quantitative studies .

Q. How does the stereochemistry (E/Z isomerism) of octadecyl p-coumarate affect its biological activity?